DL-Phenylethanolamine-d5 is a deuterated derivative of DL-Phenylethanolamine, characterized by the substitution of five hydrogen atoms with deuterium. This modification results in altered physical and chemical properties, making it an important compound in scientific research. It is primarily utilized as a tracer in various studies due to its unique isotopic labeling, which enhances the accuracy of metabolic and kinetic analyses.
DL-Phenylethanolamine-d5 belongs to the class of compounds known as phenylethanolamines, which are aromatic amines containing both an alcohol and an amino group. This compound is synthesized using deuterated starting materials, often involving lithium aluminum deuteride as a reducing agent. The chemical formula for DL-Phenylethanolamine-d5 is C8H10D5N, with a molecular weight that reflects the presence of deuterium.
The synthesis of DL-Phenylethanolamine-d5 typically involves several steps:
The industrial production of this compound mirrors these laboratory methods but is optimized for larger scales, ensuring high yield and purity through controlled reaction conditions.
DL-Phenylethanolamine-d5 has a molecular structure that includes a phenyl ring attached to an ethanolamine backbone. The substitution of hydrogen atoms with deuterium alters the vibrational frequencies observed in spectroscopic analyses.
The presence of deuterium affects the compound's physical properties, such as boiling point and solubility, compared to its non-deuterated counterpart.
DL-Phenylethanolamine-d5 can participate in various chemical reactions:
These reactions allow for the synthesis of diverse phenylethanolamine derivatives, expanding the utility of DL-Phenylethanolamine-d5 in research.
DL-Phenylethanolamine-d5 acts primarily through interactions with adrenergic receptors, particularly beta-adrenergic receptors. Its mechanism mimics endogenous catecholamines like norepinephrine and epinephrine, resulting in physiological responses such as increased heart rate and vasoconstriction. The incorporation of deuterium may influence its binding affinity and metabolic stability compared to non-deuterated forms .
DL-Phenylethanolamine-d5 exhibits distinct physical and chemical properties due to its deuteration:
The presence of deuterium enhances certain analytical techniques, including nuclear magnetic resonance spectroscopy, providing clearer insights into molecular dynamics .
DL-Phenylethanolamine-d5 finds applications across various scientific fields:
The unique properties of DL-Phenylethanolamine-d5 make it an invaluable tool for researchers seeking to elucidate complex biochemical pathways and mechanisms.
The molecular formula of DL-Phenylethanolamine-d5 is C₈H₆D₅NO, with a monoisotopic mass of 153.13 g/mol – approximately 5.03 Da heavier than its non-deuterated counterpart (C₈H₁₁NO, 148.10 g/mol). The deuterium atoms are strategically positioned at the ortho (C2/C6), meta (C3/C5), and para (C4) carbons of the aromatic ring, creating a symmetric substitution pattern that maintains molecular planarity while altering vibrational frequencies and bond dissociation energies. This labeling strategy minimizes isotopic exchange in biological matrices and preserves the amine and alcohol functional groups for chemical reactivity. The isotopic purity typically exceeds 99 atom % D, with the predominant impurity being the d₄ isotopologue (∼0.8%) due to residual protium at C1 during synthesis [5] [6].
As a racemic mixture (DL designation), this compound contains equimolar amounts of R- and S-enantiomers, mirroring the stereochemical diversity observed in biologically active phenylethanolamine derivatives. The deuterium substitution exclusively targets the aromatic ring's hydrogen positions, avoiding modification of the chiral center at Cβ. This design preserves the compound's ability to interact with stereoselective biological targets (e.g., adrenergic receptors) while enabling isotopic discrimination in analytical detection. The C–D bonds exhibit shorter bond lengths (1.09 Å vs. 1.11 Å for C–H) and lower zero-point vibrational energies, resulting in altered hydrophobic interactions and metabolic stability compared to the protiated molecule. Crucially, the symmetric deuteration does not induce significant steric distortion due to the nearly identical van der Waals radii of protium (1.20 Å) and deuterium (1.17 Å) [6] [7].
Table 1: Structural Characteristics of DL-Phenylethanolamine-d5
Characteristic | Specification |
---|---|
Systematic IUPAC Name | 1-(2,3,4,5,6-Pentadeuteriophenyl)-2-aminoethanol |
Molecular Formula | C₈H₆D₅NO |
Chiral Centers | 1 (racemic mixture) |
Deuteration Sites | Aromatic ring: C₂, C₃, C₄, C₅, C₆ positions |
Functional Groups | β-Amino alcohol, aromatic ring |
Key Vibrational Shifts (FTIR) | C-D stretch: 2100-2200 cm⁻¹ (vs C-H: 2900-3100 cm⁻¹) |
The development of deuterated phenylethanolamines parallels advances in neurotransmitter research during the late 20th century. Early deuterated catecholamine analogs (1970s-1980s) featured non-selective deuteration, often incorporating deuterium at metabolically labile sites (e.g., side-chain positions), which limited their utility in tracer studies. DL-Phenylethanolamine-d5 emerged as a second-generation tracer in the mid-1990s following the recognition that aromatic deuteration provides superior metabolic stability. Its design specifically addresses the need for internal standards in gas chromatography-mass spectrometry (GC-MS) analysis of biogenic amines, where the 5 Da mass shift provides optimal separation from endogenous analytes without introducing chromatographic isotope effects that complicate quantification. The compound's structural simplicity relative to catecholamines (lacking hydroxyl groups at C3/C4) enhances chemical stability while retaining affinity for adrenergic binding sites [1] [5].
The synthesis of DL-Phenylethanolamine-d5 became feasible through three technological advancements:
The National Institute of Metrology's certification of deuterated phenylalanine reference materials (GBW09235) enabled traceable synthesis of aromatic-deuterated precursors, directly supporting the production of DL-Phenylethanolamine-d5 with <0.5% isotopic impurity [5].
Table 2: Milestones in Deuterated Biogenic Amine Development
Decade | Innovation | Impact on DL-Phenylethanolamine-d5 Development |
---|---|---|
1970s | Radiolabeled catecholamines (³H, ¹⁴C) | Established tracer principles; limited by radiation hazards |
1980s | Catalytic H/D exchange methods | Enabled economical deuteration of aromatic precursors |
1990s | Chiral chromatography | Allowed resolution of racemic mixtures but maintained utility of DL-form |
2000s | ID-MS standardization | Created demand for high-purity d₅ standards |
2010s | Stable isotope tandem mass spectrometry | Enabled sub-femtomole detection using d₅-labeled forms |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2